- Metal free coupling of heteroaryl N-tosylhydrazones and thiols: Efficient synthesis of sulfides, Tetrahedron Letters, 2017, 58(20), 1952-1956

Cas no 934-37-2 (2-Methylimidazo[1,2-A]pyridine)

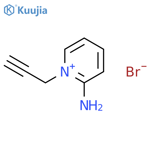

![2-Methylimidazo[1,2-A]pyridine structure](https://de.kuujia.com/scimg/cas/934-37-2x500.png)

934-37-2 structure

Produktname:2-Methylimidazo[1,2-A]pyridine

2-Methylimidazo[1,2-A]pyridine Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2-Methylimidazo[1,2-a]pyridine

- Imidazo[1,2-a]pyridine, 2-methyl-

- 2-methylH-imidazo[1,2-a]pyridine

- 2-Methylimidazo(1,2-a)pyridine

- 2-Methyl-imidazo[1,2-a]pyridin

- 2-Methyl-Imidazo[1,2-a]pyridine

- IMIDAZO[1,2-A]PYRIDINE,2-METHYL-

- methylimidazo[1,2-a]pyridine

- BZACBBRLMWHCNM-UHFFFAOYSA-N

- 2-methylimidazo (1,2-a)pyridine

- 2-methylimidazo(1,2-a) pyridine

- SBB056298

- MB02386

- CM10614

- 2-methyl-4-hydroimidazo[1,2-a]pyridine

- AB0039131

- 2-Methylimidazo[1,2-a]pyridine (ACI)

- Imidazo[1,2-a]pyridine, 2-methyl-;2-Methylimidazo[1,2-a]pyridine;

- SCHEMBL171008

- EN300-18552

- Z82176792

- CS-0006838

- DTXCID80161901

- TS-01714

- SY107161

- DTXSID60239410

- 934-37-2

- AKOS003614801

- MFCD02251330

- 2-Methylimidazo[1,2-A]pyridine

-

- MDL: MFCD02251330

- Inchi: 1S/C8H8N2/c1-7-6-10-5-3-2-4-8(10)9-7/h2-6H,1H3

- InChI-Schlüssel: BZACBBRLMWHCNM-UHFFFAOYSA-N

- Lächelt: N1C(C)=CN2C=1C=CC=C2

Berechnete Eigenschaften

- Genaue Masse: 132.06900

- Monoisotopenmasse: 132.068748264g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 10

- Anzahl drehbarer Bindungen: 0

- Komplexität: 124

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 17.3

- XLogP3: 2.2

Experimentelle Eigenschaften

- Dichte: 1.11±0.1 g/cm3 (20 ºC 760 Torr),

- Schmelzpunkt: 391-394 ºC

- Siedepunkt: 148℃/20mm

- Löslichkeit: Leicht löslich (2,4 g/l) (25°C),

- Wasserteilungskoeffizient: Slightly soluble in water.

- PSA: 17.30000

- LogP: 1.64270

- Sensibilität: Hygroscopic

2-Methylimidazo[1,2-A]pyridine Sicherheitsinformationen

2-Methylimidazo[1,2-A]pyridine Zolldaten

- HS-CODE:2933990090

- Zolldaten:

China Zollkodex:

2933990090Übersicht:

299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

Zusammenfassung:

299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

2-Methylimidazo[1,2-A]pyridine Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1983-250MG |

2-methylimidazo[1,2-a]pyridine |

934-37-2 | 95% | 250MG |

¥ 211.00 | 2023-04-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MK136-50mg |

2-Methylimidazo[1,2-A]pyridine |

934-37-2 | 97% | 50mg |

¥79.0 | 2022-07-28 | |

| Chemenu | CM255869-10g |

2-Methylimidazo[1,2-a]pyridine |

934-37-2 | 95% | 10g |

$*** | 2023-03-31 | |

| TRC | M323863-10mg |

2-Methylimidazo[1,2-a]pyridine |

934-37-2 | 10mg |

$ 50.00 | 2022-06-04 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY107161-5g |

2-Methylimidazo[1,2-a]pyridine |

934-37-2 | ≥97% | 5g |

¥2020.00 | 2024-07-10 | |

| Chemenu | CM255869-100g |

2-Methylimidazo[1,2-a]pyridine |

934-37-2 | 95% | 100g |

$1122 | 2021-08-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MK136-1g |

2-Methylimidazo[1,2-A]pyridine |

934-37-2 | 97% | 1g |

¥550.0 | 2022-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1983-10G |

2-methylimidazo[1,2-a]pyridine |

934-37-2 | 95% | 10g |

¥ 2,382.00 | 2023-04-12 | |

| Enamine | EN300-18552-1.0g |

2-methylimidazo[1,2-a]pyridine |

934-37-2 | 94% | 1g |

$63.0 | 2023-05-03 | |

| Ambeed | A425445-1g |

2-Methylimidazo[1,2-a]pyridine |

934-37-2 | 97% | 1g |

$50.0 | 2025-02-26 |

2-Methylimidazo[1,2-A]pyridine Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Solvents: Ethanol , 1,4-Dioxane ; rt; 2 h, rt

1.2 Reagents: Triethylamine ; overnight, reflux

1.2 Reagents: Triethylamine ; overnight, reflux

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Solvents: 1,2-Dimethoxyethane ; rt; rt → reflux; 48 h, reflux

Referenz

- Preparation of fused heterocyclic imidazolyl compounds for treatment of HDAC- and CDK-mediated diseases, World Intellectual Property Organization, , ,

Synthetic Routes 3

Reaktionsbedingungen

1.1 Solvents: Ethanol ; rt; 16 h, reflux

Referenz

- Imidazopyridinyl thiazolyl compounds as histone deacetylase inhibitors and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,

Synthetic Routes 4

Reaktionsbedingungen

1.1 Solvents: Ethanol , Water ; rt; 2 h, rt

1.2 Reagents: Triethylamine ; rt; overnight, reflux

1.2 Reagents: Triethylamine ; rt; overnight, reflux

Referenz

- Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives, European Journal of Medicinal Chemistry, 2010, 45(1), 379-386

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ; 8 - 10 h, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Referenz

- Electrochemically Promoted [3+2] Annulation of Imidazo[1,2-a]pyridine with Alkynes, Organic Letters, 2022, 24(40), 7410-7415

Synthetic Routes 6

Reaktionsbedingungen

1.1 Catalysts: Tetrabutylammonium tetrafluoroborate , Hydrogen iodide Solvents: Ethanol ; 24 h, 50 °C

Referenz

- Electrochemically initiated intermolecular C-N formation/cyclization of ketones with 2-aminopyridines: an efficient method for the synthesis of imidazo[1,2-a]pyridines, Green Chemistry, 2019, 21(7), 1619-1624

Synthetic Routes 7

Reaktionsbedingungen

1.1 Solvents: Ethanol , 1,4-Dioxane ; 2 h, rt

1.2 Reagents: Triethylamine ; overnight, 90 °C

1.2 Reagents: Triethylamine ; overnight, 90 °C

Referenz

- Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083), Journal of Medicinal Chemistry, 2015, 58(24), 9480-9497

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ; reflux

Referenz

- Unconventional Reactivity with DABCO-Bis(sulfur dioxide): C-H Bond Sulfenylation of Imidazopyridines, European Journal of Organic Chemistry, 2020, 2020(14), 2101-2109

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Water ; 2 min, rt

Referenz

- Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions, Green Chemistry, 2016, 18(17), 4623-4627

Synthetic Routes 10

Reaktionsbedingungen

1.1 Solvents: Tetrahydrofuran ; overnight, rt

1.2 Solvents: Ethanol ; 3 h, rt → reflux

1.2 Solvents: Ethanol ; 3 h, rt → reflux

Referenz

- The imidazopyridine derivative JK184 reveals dual roles for microtubules in hedgehog signaling, Angewandte Chemie, 2009, 48(13), 2321-2324

Synthetic Routes 11

Reaktionsbedingungen

1.1 Catalysts: Sodium hydroxide Solvents: Water ; 5 min, rt

Referenz

- Synthesis of 2-Carbonylimidazo[1,2-a]pyridines via Iodine-mediated Intramolecular Cyclization of 2-Amino-N-propargylpyridinium Bromides, ChemistrySelect, 2016, 1(21), 6669-6672

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; overnight, 25 °C

Referenz

- Structure-Activity Relationship of Imidazopyridinium Analogues as Antagonists of Neuropeptide S Receptor, Journal of Medicinal Chemistry, 2013, 56(22), 9045-9056

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 30 min, 15 - 35 °C; 2 h, 20 °C

Referenz

- Process for the manufacture of 6-alkynyl-pyridine derivatives, World Intellectual Property Organization, , ,

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; overnight, rt

Referenz

- Preparation of indole and imidazo[1,2-a]pyridine compounds as neuropeptide S antagonists for the treatment of addictive disorders, mood, anxiety and sleep disorders, World Intellectual Property Organization, , ,

Synthetic Routes 15

Reaktionsbedingungen

Referenz

- Metal-Free Mediated C-3 Methylsulfanylation of Imidazo[1,2-a]-pyridines with Dimethyl Sulfoxide as a Methylsulfanylating Agent, Synlett, 2017, 28(14), 1795-1800

Synthetic Routes 16

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: Boron trifluoride etherate , Cuprous iodide Solvents: Dimethylformamide ; 24 h, 60 °C

Referenz

- Copper(I) Iodide-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines and Methyl Ketones, Advanced Synthesis & Catalysis, 2013, 355(11-12), 2217-2221

Synthetic Routes 17

Reaktionsbedingungen

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 1 d, rt

Referenz

- Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide, Chemistry of Heterocyclic Compounds (New York, 2022, 58(4-5), 227-234

Synthetic Routes 18

Reaktionsbedingungen

1.1 Reagents: Triethylamine , Iodobenzene Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; rt

1.2 12 h, rt

1.2 12 h, rt

Referenz

- Pd-Cu catalyzed heterocyclization during Sonogashira coupling: synthesis of 2-benzylimidazo[1,2-a]pyridine, Tetrahedron Letters, 2008, 49(23), 3819-3822

Synthetic Routes 19

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: Sodium iodide , Cerium trichloride Solvents: Ethanol ; 20 h, 80 °C

Referenz

- Aerobic Multicomponent Tandem Synthesis of 3-Sulfenylimidazo[1,2-a]pyridines from Ketones, 2-Aminopyridines, and Disulfides, European Journal of Organic Chemistry, 2013, 2013(27), 6015-6020

Synthetic Routes 20

Reaktionsbedingungen

1.1 Reagents: Sodium carbonate Solvents: Ethanol , Water ; 12 h, pH 9, reflux

Referenz

- Identification of the Privileged Position in the Imidazo[1,2-a]pyridine Ring of Phosphonocarboxylates for Development of Rab Geranylgeranyl Transferase (RGGT) Inhibitors, Journal of Medicinal Chemistry, 2017, 60(21), 8781-8800

2-Methylimidazo[1,2-A]pyridine Raw materials

2-Methylimidazo[1,2-A]pyridine Preparation Products

2-Methylimidazo[1,2-A]pyridine Verwandte Literatur

-

Rashmi Semwal,Gaurav Badhani,Subbarayappa Adimurthy Chem. Commun. 2022 58 1585

-

Hua Cao,Yuanguang Lin,Haiying Zhan,Zuodong Du,Xiulian Lin,Qi-Mei Liang,Hong Zhang RSC Adv. 2012 2 5972

-

Shengrong Liao,Huayan Xu,Bin Yang,Junfeng Wang,Xuefeng Zhou,Xiuping Lin,Yonghong Liu Org. Biomol. Chem. 2021 19 8735

-

Sauvik Samanta,Sumit Kumar,Eswar K. Aratikatla,Sandeep R. Ghorpade,Vinayak Singh RSC Med. Chem. 2023 14 644

-

Thiago Moreira Pereira,Felipe Vitório,Ronaldo Costa Amaral,Kassio Papi Silva Zanoni,Neyde Yukie Murakami Iha,Arthur Eugen Kümmerle New J. Chem. 2016 40 8846

934-37-2 (2-Methylimidazo[1,2-A]pyridine) Verwandte Produkte

- 2308485-07-4(3-{(1R)-1-(4-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 1351636-18-4(Tirabrutinib)

- 92035-56-8(4-(Cyclohexylmethyl)phenol)

- 2413886-22-1(tert-butyl N-[1-(3-cyanophenyl)-3-hydroxypropyl]carbamate)

- 313273-94-8(N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethoxybenzamide)

- 1009338-81-1(3-{[4-(dimethylamino)phenyl]amino}-1-(4-ethylphenyl)pyrrolidine-2,5-dione)

- 2098141-31-0(6-(2-Aminoethoxy)-N-isopentylpyrimidin-4-amine)

- 2172118-97-5(4-(4-ethoxyphenyl)-1-(propan-2-yl)pyrrolidine-3-carboxylic acid)

- 1600884-15-8(1-butyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid)

- 2648930-23-6((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-4-hydroxybutanoic acid)

Empfohlene Lieferanten

atkchemica

(CAS:934-37-2)2-Methylimidazo[1,2-A]pyridine

Reinheit:95%+

Menge:1g/5g/10g/100g

Preis ($):Untersuchung

Amadis Chemical Company Limited

(CAS:934-37-2)2-Methylimidazo[1,2-A]pyridine

Reinheit:99%/99%

Menge:10g/5g

Preis ($):292.0/195.0